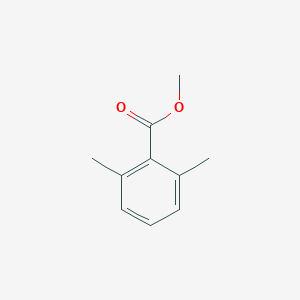
Methyl 2,6-dimethylbenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 2,6-dimethylbenzoate derivatives involves various chemical processes, including condensation reactions, and often employs dimethyl sodiomalonate or dimethyl sulfate in specific conditions to achieve the desired compound. For example, Barrett et al. (1981) described syntheses of methyl 2,4-dihydroxy-6-methylbenzoate and related derivatives through condensation reactions, highlighting a methodology for producing alkyl β-resorcylate derivatives that could be analogous to the synthesis of methyl 2,6-dimethylbenzoate (Barrett, Morris, & Barton, 1981).
Molecular Structure Analysis
The molecular structure of methyl 2,6-dimethylbenzoate and similar compounds is often determined through crystallographic studies. Ebersbach et al. (2022) discussed the crystal structures of related methyl dimethylbenzoates, revealing the presence of C—H⋯O=C bonded molecules arranged into layers, providing insight into the molecular associations within the crystal structure (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Properties
An unusual chemical transformation involving the migration of a methyl group from a phenyl ring to a metal center via oxidation was observed by Acharyya et al. (2003) in the context of ruthenium and osmium mediation, which might be relevant to understanding the reactivity of methyl 2,6-dimethylbenzoate under specific conditions (Acharyya, Peng, Lee, & Bhattacharya, 2003).
Physical Properties Analysis
The physical properties of methyl 2,6-dimethylbenzoate derivatives, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The solubility behavior of triorganotin cations synthesized from compounds related to methyl 2,6-dimethylbenzoate was extensively studied by Koten et al. (1978), highlighting the impact of molecular structure on physical properties (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Chemical Properties Analysis
The chemical properties of methyl 2,6-dimethylbenzoate, including its reactivity and interaction with other compounds, are key to its utilization in synthetic chemistry. For example, Selva and Tundo (2006) explored the chemoselective reactions of dimethyl carbonate with various nucleophiles, shedding light on potential pathways for functionalizing or modifying methyl 2,6-dimethylbenzoate (Selva & Tundo, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Barrett, Morris, and Barton (1981) described the syntheses of Methyl 2,6-dimethylbenzoate derivatives, highlighting methods like condensation reactions and acetylation, which are pivotal in chemical manufacturing processes (Barrett, Morris, & Barton, 1981).
- Strong, Blubaugh, and Cavalli (1981) examined the ionization of dimethylbenzoic acids, including Methyl 2,6-dimethylbenzoate, in aqueous solutions, contributing to the understanding of their conductance and thermodynamic properties (Strong, Blubaugh, & Cavalli, 1981).
Physical Structure and Crystallography :
- Ebersbach, Seichter, and Mazik (2022) investigated the crystal structures of Methyl 3,5-dimethylbenzoate, providing insights into molecular associations and bonding in the crystal state, which is vital for material science applications (Ebersbach, Seichter, & Mazik, 2022).
Biological and Medicinal Applications :
- Brahmachari and Augusti (1962) explored the hypoglycemic properties of Methyl substituted procaine congeners, including 2,6-dimethylbenzoate derivatives, highlighting their potential in developing new medicinal compounds (Brahmachari & Augusti, 1962).
- Putri et al. (2022) isolated a major compound from Phyloporon aciculare, identified as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, and demonstrated its antibacterial, anti-inflammatory, and anticancer activities, signifying its importance in drug discovery and pharmacology (Putri et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2,6-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMULMWDHLJUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333877 | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethylbenzoate | |
CAS RN |
14920-81-1 | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-dimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the steric hindrance in Methyl 2,6-dimethylbenzoate influence its hydrolysis reaction in acidic conditions?
A1: The presence of two methyl groups adjacent to the ester functionality in Methyl 2,6-dimethylbenzoate introduces significant steric hindrance. This steric crowding affects the hydrolysis mechanism in acidic environments. As described in the research by [], the hydrolysis of Methyl 2,6-dimethylbenzoate transitions from a bimolecular pathway (AAc-2) to a unimolecular pathway (AAc-1) at lower acidity levels compared to less sterically hindered benzoate esters like Methyl benzoate or Methyl para-toluate. This shift is primarily attributed to the release of steric strain in the transition state of the AAc-1 mechanism, leading to a decrease in activation enthalpy, making this pathway more favorable despite the typically higher energy barrier associated with AAc-1 reactions.
Q2: How does the reaction mechanism of the acid-catalyzed hydrolysis of Methyl 2,6-dimethylbenzoate differ depending on the sulfuric acid concentration?
A2: The research by [] highlights that the mechanism of acid-catalyzed hydrolysis for Methyl 2,6-dimethylbenzoate is dependent on the concentration of sulfuric acid. At lower sulfuric acid concentrations, the reaction proceeds through an AAc-1 mechanism. This pathway involves the protonation of the ester carbonyl oxygen, followed by the rate-limiting dissociation of the carbon-oxygen bond, forming an acylium ion intermediate. Finally, water reacts with the acylium ion to yield the carboxylic acid product. At higher sulfuric acid concentrations, the mechanism shifts to an AAc-2 pathway. Here, the protonated ester undergoes nucleophilic attack by two water molecules in a concerted step, leading to the formation of a tetrahedral intermediate, which then decomposes to yield the carboxylic acid. The transition from the AAc-2 to the AAc-1 mechanism at lower acidity for Methyl 2,6-dimethylbenzoate, compared to less substituted benzoate esters, is largely driven by the release of steric strain in the AAc-1 transition state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

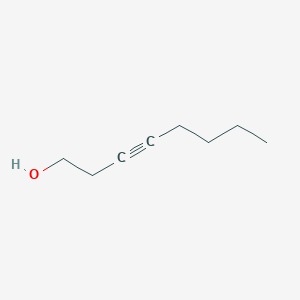

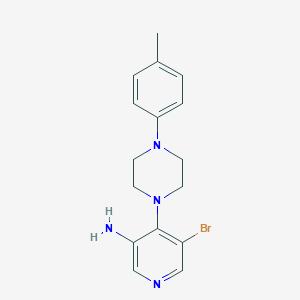

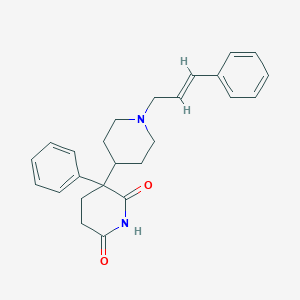

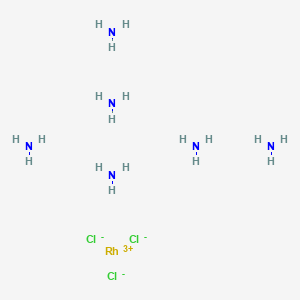
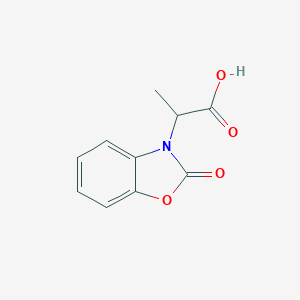


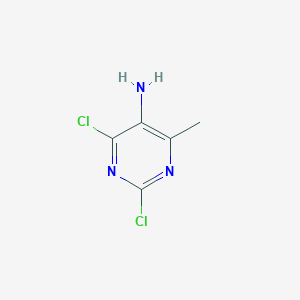

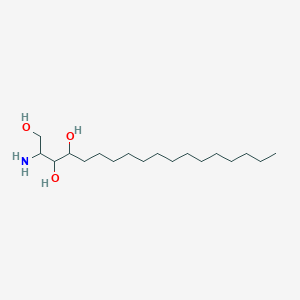
![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)